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Executive Summary

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by
inflammation of the synovial joints, leading to progressive joint destruction. CD4+ T helper cells
are central to the pathogenesis of RA, orchestrating the inflammatory cascade that results in
tissue damage. Keliximab, a primatized (human-cynomolgus monkey chimeric) monoclonal
antibody targeting the CD4 antigen on T helper cells, represents a therapeutic strategy aimed
at modulating the activity of these key immune cells. This technical guide provides an in-depth
overview of the role of Keliximab in the context of rheumatoid arthritis pathogenesis,
summarizing its mechanism of action, clinical efficacy, and the experimental methodologies
used to evaluate its effects. Development of Keliximab for rheumatoid arthritis was
discontinued; however, the study of its mechanism and clinical effects provides valuable
insights into the role of CD4+ T cells in RA and the development of targeted immunotherapies.

[1][2]
The Role of CD4+ T Cells in Rheumatoid Arthritis
Pathogenesis

Rheumatoid arthritis is widely considered a T-cell driven disease.[3] CD4+ T cells are the
predominant immune cell type found in the inflamed synovial tissue of RA patients.[3] These

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1169729?utm_src=pdf-interest
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://publications.ersnet.org/content/erj/18/1/45.full.pdf
https://pubmed.ncbi.nlm.nih.gov/26742654/
https://www.medpace.com/wp-content/uploads/2023/03/Article-The-Benefits-of-Flow-Cytometry-Based-Receptor-Occupancy-Assays-for-Clinical-Trials.pdf
https://www.medpace.com/wp-content/uploads/2023/03/Article-The-Benefits-of-Flow-Cytometry-Based-Receptor-Occupancy-Assays-for-Clinical-Trials.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

cells contribute to the initiation and perpetuation of the inflammatory process through several
mechanisms:

e Antigen Presentation and T-Cell Activation: In the synovium, antigen-presenting cells (APCs)
present arthritogenic antigens to CD4+ T cells via Major Histocompatibility Complex (MHC)
class Il molecules. This interaction, along with co-stimulatory signals, leads to the activation
and clonal expansion of autoreactive T cells.

o Cytokine Production: Activated CD4+ T cells differentiate into various subsets, each
characterized by a distinct cytokine profile. Th1 cells produce pro-inflammatory cytokines
such as interferon-gamma (IFN-y) and tumor necrosis factor-alpha (TNF-a), while Th17 cells
secrete interleukin-17 (IL-17).[4][5] These cytokines stimulate synovial fibroblasts,
macrophages, and osteoclasts, leading to synovitis and bone erosion.[5]

o B-Cell Activation and Autoantibody Production: CD4+ T cells provide help to B cells,
promoting their differentiation into plasma cells and the production of autoantibodies, such as
rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPAS).[6] These
autoantibodies contribute to immune complex formation and complement activation within
the joint.

o Macrophage Activation: CD4+ T cells activate macrophages, which are a major source of
pro-inflammatory cytokines like TNF-a, IL-1, and IL-6 in the RA synovium.[7]

Keliximab: Mechanism of Action

Keliximab is a monoclonal antibody that specifically binds to the CD4 antigen, a surface
glycoprotein on T helper cells.[8] The primary mechanism of action of Keliximab in rheumatoid
arthritis is believed to be immunomodulation through a non-depleting mechanism.[8][9]

Key aspects of Keliximab's mechanism of action include:

o CD4 Receptor Binding and Modulation: Keliximab binds with high affinity to domain 1 of the
human CD4 molecule.[8] This binding leads to the "coating" of peripheral blood CD4+ T
cells.[10] Studies have shown that this coating, rather than depletion of CD4+ T cells, is a
determinant of clinical response.[10]
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« Inhibition of T-Cell Activation: By binding to CD4, Keliximab may sterically hinder the
interaction between the T-cell receptor (TCR)/CD4 complex and the MHC class Il molecule
on APCs. This interference can inhibit the activation of autoreactive T cells.[8]

o Receptor Down-Modulation: Keliximab has been shown to induce the down-modulation of
the CD4 receptor from the T-cell surface.[8][9] A related antibody, clenoliximab, which has
the same antigen-combining site as keliximab, has been shown to cause antibody-mediated
stripping of the CD4 receptor from the lymphocyte surface.[9]

e Inhibition of T-Cell Proliferation: In vitro studies have demonstrated that Keliximab is a
potent inhibitor of T-cell responses, including allergen-specific proliferation of peripheral
blood mononuclear cells (PBMCs).[8]

The following diagram illustrates the proposed mechanism of action of Keliximab in inhibiting
T-cell activation.
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Proposed Mechanism of Action of Keliximab
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Proposed Mechanism of Action of Keliximab

Clinical Efficacy of Keliximab in Rheumatoid
Arthritis

Several double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy
and safety of Keliximab in patients with active rheumatoid arthritis.[10] The primary endpoint in
these studies was typically the American College of Rheumatology (ACR) 20 response criteria,
which indicates a 20% improvement in tender and swollen joint counts and a 20% improvement

in at least three of five other criteria.
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The following tables summarize the quantitative data from two key studies.

Table 1. ACR 20 Response Rates in Keliximab Clinical Trials

. ACR 20
Treatment Dosing Number of p-value (vs.
Study . . Response
Group Regimen Patients Placebo)
Rate (%)
Study 1 Placebo - - 19 -
o 40 mg twice
Keliximab - 42 >0.05
weekly
o 80 mg twice
Keliximab - 51 <0.05
weekly
140 mg twice
Keliximab - 69 <0.05
weekly
Study 2 Placebo - - 30 -
o 80 mg twice
Keliximab - 39 >0.05
weekly
120 mg twice
Keliximab - 46 >0.05
weekly
o 240 mg once
Keliximab - a7 >0.05
weekly

Data extracted from Mason et al. (2002).[10]

Table 2: CD4+ T-Cell Counts in Keliximab Clinical Trials

Percentage of Patients

Study Treatment Group with CD4 Counts <250
cellsimm?

Study 1 Keliximab 12

Study 2 Keliximab 47
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Data extracted from Mason et al. (2002).[10]

A key finding from these studies was that clinical response (ACR 20) correlated with the coating
of peripheral blood CD4+ T cells with Keliximab, but not with the degree of CD4+ T-cell
depletion.[10]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
evaluation of Keliximab and similar immunomodulatory agents in rheumatoid arthritis.

Assessment of ACR 20 Response

The American College of Rheumatology (ACR) 20 response is a composite endpoint used in
clinical trials for rheumatoid arthritis.

e Objective: To determine the percentage of patients who achieve a 20% improvement in
disease activity.

» Methodology:

o Core Set Measures: At baseline and subsequent follow-up visits, the following seven core
set measures are assessed:

Tender joint count (out of 28)

» Swollen joint count (out of 28)

» Patient's global assessment of disease activity (visual analog scale)

» Physician's global assessment of disease activity (visual analog scale)
» Patient's assessment of pain (visual analog scale)

» Patient's assessment of physical function (e.g., Health Assessment Questionnaire -
HAQ)
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» Acute-phase reactant (Erythrocyte Sedimentation Rate - ESR or C-Reactive Protein -
CRP)

o Calculation of ACR 20 Response: A patient is classified as an ACR 20 responder if they
show at least a 20% improvement from baseline in both the tender joint count and the
swollen joint count, as well as at least a 20% improvement in three of the remaining five
core set measures.

Flow Cytometry for CD4+ T-Cell Coating (Receptor
Occupancy)

This protocol describes a general method for assessing the binding of a therapeutic antibody,
such as Keliximab, to its target on the surface of peripheral blood mononuclear cells (PBMCs).

o Objective: To quantify the percentage of CD4+ T cells that are coated with Keliximab and
the degree of CD4 receptor modulation.

e Methodology:
o Sample Collection and Preparation:

= Collect whole blood from patients at baseline and at various time points after Keliximab
infusion.

» |solate PBMCs using Ficoll-Paque density gradient centrifugation.
» Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
o Staining for Free CD4 Receptors:

» To detect CD4 receptors not bound by Keliximab, stain a sample of PBMCs with a
fluorescently labeled anti-CD4 antibody that binds to a different epitope than Keliximab
(e.g., PE-conjugated anti-CD4 clone OKT4).

o Staining for Keliximab-Bound CD4 Receptors:

» To detect CD4 receptors coated with Keliximab, stain a separate sample of PBMCs
with a fluorescently labeled secondary antibody that specifically binds to the Fc region
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of the therapeutic antibody (e.g., FITC-conjugated anti-human 1gG).

o Co-staining for T-Cell Lineage Markers:

» In both staining panels, include antibodies to identify CD4+ T cells, such as an anti-CD3
antibody (e.g., APC-conjugated anti-CD3).

o Data Acquisition:

» Acquire the stained cells on a flow cytometer. Collect a sufficient number of events (e.qg.,
at least 10,000 events in the lymphocyte gate).

o Data Analysis:

Gate on the CD3+ lymphocyte population.

Within the CD3+ population, identify the CD4+ T cells.

Determine the percentage of CD4+ T cells that are positive for the secondary antibody
(indicating Keliximab coating).

Measure the mean fluorescence intensity (MFI) of the anti-CD4 (OKT4) staining to
assess the density of free CD4 receptors, which can indicate receptor modulation.

The following diagram illustrates a typical workflow for a receptor occupancy assay by flow
cytometry.
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Receptor Occupancy Assay Workflow
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Receptor Occupancy Assay Workflow
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In Vitro T-Cell Proliferation Assay

This assay measures the ability of Keliximab to inhibit antigen-specific T-cell proliferation.
» Objective: To determine the in vitro inhibitory effect of Keliximab on T-cell proliferation.
e Methodology:
o PBMC Isolation and Labeling:
» |solate PBMCs from healthy donors or RA patients.

= Label the PBMCs with a proliferation tracking dye, such as Carboxyfluorescein
succinimidyl ester (CFSE).

o Cell Culture:

» Culture the CFSE-labeled PBMCs in the presence of a T-cell stimulus (e.g., a specific
antigen or anti-CD3/anti-CD28 antibodies).

» Include different concentrations of Keliximab or an isotype control antibody in the
cultures.

o Incubation:
» Incubate the cells for a period sufficient to allow for cell division (e.g., 3-5 days).
o Staining and Acquisition:

» Harvest the cells and stain them with fluorescently labeled antibodies to identify CD4+ T
cells (e.g., APC-conjugated anti-CD4).

= Acquire the cells on a flow cytometer.
o Data Analysis:

» Gate on the CD4+ T-cell population.
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» Analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of
CFSE intensity with each cell division.

» Calculate the percentage of proliferating cells in the presence and absence of
Keliximab to determine its inhibitory effect.

Conclusion

Keliximab, a non-depleting anti-CD4 monoclonal antibody, demonstrated a dose-dependent
clinical response in patients with rheumatoid arthritis, as measured by ACR 20 criteria.[10] The
efficacy of Keliximab was found to correlate with the coating of CD4+ T cells rather than their
depletion, highlighting a primarily immunomodulatory mechanism of action.[10] Although the
development of Keliximab for rheumatoid arthritis was discontinued, the insights gained from
its clinical evaluation underscore the central role of CD4+ T cells in the pathogenesis of the
disease and provide a valuable reference for the ongoing development of targeted therapies for
autoimmune disorders. The experimental methodologies described herein represent standard
approaches for the preclinical and clinical assessment of such immunomodulatory agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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